4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide
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Overview
Description
4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific biological activity being modulated.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Biochemical Analysis
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide is involved in, including any enzymes or cofactors it interacts with and any effects on metabolic flux or metabolite levels, are not well-characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with 3-methylbutyl halides in the presence of a base such as potassium carbonate.
Amidation: The resulting intermediate is then reacted with 4-hydroxybutanoic acid or its derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide: shares structural similarities with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzodiazole ring and the presence of the 4-hydroxybutanamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-hydroxy-N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(2)10-12-21-16-7-4-3-6-15(16)20-17(21)9-11-19-18(23)8-5-13-22/h3-4,6-7,14,22H,5,8-13H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLJLVBYJGGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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